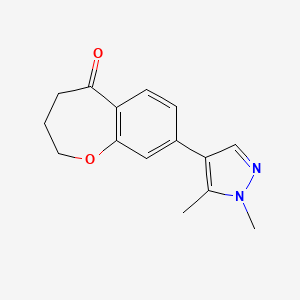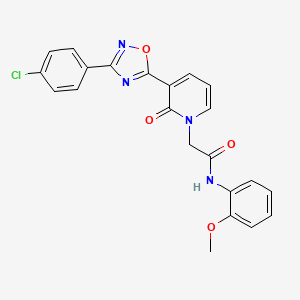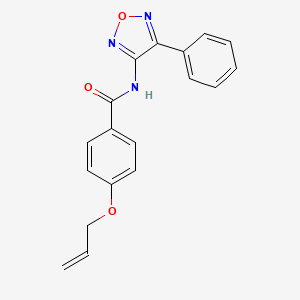
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Apoptosis Induction in Cancer Research
Research has identified compounds within the 1,2,4-oxadiazole family as potential anticancer agents through the induction of apoptosis. A notable study discovered that specific derivatives, including 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, act as apoptosis inducers in breast and colorectal cancer cell lines. This induction of apoptosis was linked to the arrest of cells in the G(1) phase, followed by apoptosis, with the molecular target identified as TIP47, an IGF II receptor binding protein. This suggests the utility of such compounds in cancer treatment strategies, indicating a promising avenue for the development of new anticancer drugs (Zhang et al., 2005).
Enhancing Antineoplastic Effects through Metabolic Intervention
Another significant contribution to scientific research on 1,2,4-oxadiazole derivatives is their role in enhancing the antineoplastic effects of respiratory chain inhibition in cancer cells. The study detailed the combination of dimethyl α-ketoglutarate (DMKG) with OXPHOS inhibitors, significantly improving antineoplastic effects both in vitro and in vivo. This combination led to transcriptional reprogramming and complete blocking of glycolysis, triggering a bioenergetic catastrophe in cancer cells. This research underlines the metabolic vulnerabilities of cancer cells that can be exploited for therapeutic purposes, representing a novel strategy for cancer treatment (Sica et al., 2019).
Antimicrobial Activity and SAR Analysis
The synthesis of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs demonstrated significant antimicrobial activity. Compounds from this synthesis showed potent antibacterial and antifungal properties, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This research provides insight into the structure-activity relationships (SAR) of these compounds, highlighting their potential as antimicrobial agents. Such findings contribute to the ongoing search for effective treatments against resistant microbial strains, marking an important step in addressing global antimicrobial resistance challenges (Desai et al., 2016).
properties
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-27-15-7-4-13(5-8-15)18-21-16(28-23-18)11-25-10-14(6-9-17(25)26)20-22-19(24-29-20)12-2-3-12/h4-10,12H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOEZWFYPUQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)
![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)

![(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol](/img/structure/B2847724.png)




![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2847730.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2847732.png)
![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)